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Compound of Interest

Compound Name: 4-Cyclohexyl-1,3-thiazol-2-amine

Cat. No.: B1604965

An In-depth Technical Guide to 4-Cyclohexyl-1,3-thiazol-2-amine (CAS: 7496-55-1)

Abstract

This technical guide provides a comprehensive analysis of 4-Cyclohexyl-1,3-thiazol-2-amine
(CAS Number: 7496-55-1), a heterocyclic compound featuring the therapeutically significant 2-
aminothiazole scaffold. This document is intended for researchers, medicinal chemists, and
drug development professionals, offering in-depth insights into its physicochemical properties,
synthesis, known and putative biological activities, and practical experimental protocols. The
guide synthesizes current knowledge to highlight the compound's potential as a versatile
building block in the development of novel therapeutics, particularly in the areas of
neurodegenerative disease, oncology, and infectious diseases.

Introduction: The 2-Aminothiazole Scaffold as a
Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a
multitude of biologically active compounds, earning them the designation of "privileged
structures.” The 1,3-thiazole ring system, particularly the 2-aminothiazole core, is a
quintessential example of such a scaffold.[1] Its unique electronic properties, ability to engage
in diverse hydrogen bonding patterns, and relative metabolic stability have made it a
cornerstone in drug design.[2] The therapeutic relevance of this moiety is validated by its
presence in numerous FDA-approved drugs, spanning a wide range of indications from
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antiviral (Ritonavir) and antipsychotic agents to anti-inflammatory drugs (Meloxicam) and
dopamine agonists (Pramipexole).[1][3]

4-Cyclohexyl-1,3-thiazol-2-amine incorporates this privileged core, functionalized with a
cyclohexyl group at the 4-position. This lipophilic aliphatic ring can significantly influence the
molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing
membrane permeability, modulating protein-ligand interactions, and contributing to target
specificity. This guide will explore the specific attributes of this compound, grounded in the
broader context of the proven utility of its core components.

Physicochemical and Structural Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to
its application in research and development.

Chemical Structure

The molecular structure of 4-Cyclohexyl-1,3-thiazol-2-amine is depicted below, illustrating the
fusion of the planar, aromatic thiazole ring with the non-planar, saturated cyclohexyl group.

Caption: Chemical structure of 4-Cyclohexyl-1,3-thiazol-2-amine.

Key Properties

The key physicochemical data for 4-Cyclohexyl-1,3-thiazol-2-amine are summarized in the
table below. These parameters are critical for predicting its behavior in biological systems and
for designing experimental protocols.
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Property Value Source
CAS Number 7496-55-1 [4][5][6]
Molecular Formula CoH14N2S [41[5]
Molecular Weight 182.29 g/mol [51[7]
IUPAC Name 4-cyclohexyl-1,3-thiazol-2- 4]
ylamine
Synonyms 2—Amino—4—cyc|oh.exylthia-zole, 5]
4-Cyclohexyl-2-thiazolamine
Physical Form Solid [4]
Boiling Point 332.3 °C at 760 mmHg [5]
Density 1.171 g/cm3 [5]
Flash Point 154.8 °C [5]
XLogP3 3.35 [5]
Polar Surface Area (PSA) 67.2 A2 [5]
Refractive Index 1.594 [5]

Synthesis and Chemical Reactivity

The synthesis of 2-aminothiazoles is a well-established area of organic chemistry. The most
common and robust method is the Hantzsch thiazole synthesis, which involves the
condensation of an a-haloketone with a thiourea. For 4-Cyclohexyl-1,3-thiazol-2-amine, the
logical precursors would be 1-chloro-1-cyclohexylethanone (or the bromo- equivalent) and
thiourea.

Proposed Synthetic Workflow

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the a-
haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-
aminothiazole product.
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Caption: Proposed Hantzsch synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine.

Core Biological Activities and Therapeutic Potential

While direct studies on CAS 7496-55-1 are limited in publicly accessible literature, a wealth of
data on structurally analogous compounds allows for a robust, evidence-based projection of its
therapeutic potential. The combination of the 2-aminothiazole core and the cyclohexyl moiety
points toward several key areas of interest.

Potential as a Central Nervous System (CNS) Agent

A compelling line of investigation stems from the structural similarity of 4-Cyclohexyl-1,3-
thiazol-2-amine to Pramipexole, a well-established dopamine D2 receptor agonist used in the
treatment of Parkinson's disease.[8] Pramipexole features a 2-aminothiazole ring fused to a
cyclohexane ring.[3] The presence of these two key pharmacophoric elements in CAS 7496-
55-1 strongly suggests potential activity at dopamine receptors. This makes it a valuable
candidate for screening in models of Parkinson's disease and other neurological disorders
involving dopaminergic dysfunction.

Applications in Oncology

The 2-aminothiazole scaffold is prevalent in modern oncology research, with derivatives
demonstrating efficacy through multiple mechanisms.

e Tubulin Polymerization Inhibition: Numerous N,4-diaryl-1,3-thiazole-2-amines have been
identified as potent inhibitors of tubulin polymerization.[9] These agents bind to the colchicine
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site on B-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle
arrest at the G2/M phase and subsequent apoptosis in cancer cells.[9] The cyclohexyl group
in 4-Cyclohexyl-1,3-thiazol-2-amine can be viewed as a non-aromatic bioisostere for the
aryl groups in these known inhibitors, making it a prime candidate for evaluation as an

( ) )

Inhibits Polymerization

)

antimitotic agent.

Click to download full resolution via product page
Caption: Putative mechanism of action as a tubulin polymerization inhibitor.

e Modulation of Multidrug Resistance (P-gp): Cancer cell resistance to chemotherapy is often
mediated by efflux pumps like P-glycoprotein (P-gp). Research on thiazole peptidomimetics
has revealed that the presence of a cyclohexyl group can transform a P-gp ATPase
stimulator into an inhibitor.[10] This inhibitory action can restore cancer cell sensitivity to
conventional chemotherapeutic agents. This positions 4-Cyclohexyl-1,3-thiazol-2-amine as
a potential agent for combination therapy to overcome multidrug resistance.
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» Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase (CA), particularly
hCA IX and XIlI, are overexpressed in various tumors and contribute to the acidic tumor
microenvironment, promoting cancer progression and metastasis. Structurally related
thiazole derivatives have been synthesized and shown to act as inhibitors of these tumor-
associated CAs.[11] The core structure of CAS 7496-55-1 makes it a logical starting point for
developing selective inhibitors targeting these oncologically relevant enzymes.

Antimicrobial Potential

The 2-aminothiazole ring is a well-known pharmacophore in the development of antimicrobial
agents.[12][13] Derivatives have demonstrated broad-spectrum activity against Gram-positive
and Gram-negative bacteria as well as various fungal strains.[13][14] The lipophilic cyclohexyl
group may enhance the compound's ability to penetrate microbial cell walls, potentially leading
to potent antimicrobial activity.

Experimental Protocols

To facilitate further research, this section provides detailed, actionable protocols for the
synthesis and a key biological evaluation of 4-Cyclohexyl-1,3-thiazol-2-amine.

Protocol 1: Synthesis via Hantzsch Condensation

This protocol describes a standard procedure for the synthesis of 4-Cyclohexyl-1,3-thiazol-2-
amine.

Materials:

e 1-Bromo-1-cyclohexylethanone (1.0 eq)

Thiourea (1.1 eq)

Absolute Ethanol

Round-bottom flask with reflux condenser

Stir plate and magnetic stir bar

Saturated sodium bicarbonate solution
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Ethyl acetate

Anhydrous sodium sulfate

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a round-bottom flask, add 1-bromo-1-cyclohexylethanone (1.0 eq) and thiourea (1.1 eq).
o Add absolute ethanol to dissolve the reactants (approx. 10 mL per gram of a-bromoketone).
o Equip the flask with a reflux condenser and a magnetic stir bar.

» Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using
Thin Layer Chromatography (TLC).

e Upon completion, allow the reaction mixture to cool to room temperature.

o Concentrate the mixture under reduced pressure using a rotary evaporator to remove the
ethanol.

o Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

o Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any
hydrobromic acid formed, followed by a wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel, using a hexane/ethyl
acetate gradient to afford the pure 4-Cyclohexyl-1,3-thiazol-2-amine.

o Characterize the final product using *H NMR, 3C NMR, and mass spectrometry to confirm its
structure and purity.

Protocol 2: In Vitro Tubulin Polymerization Assay
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This protocol outlines a method to assess the compound's effect on tubulin dynamics, a key

putative mechanism.

Materials:

Lyophilized bovine brain tubulin (>99% pure)

General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgClz, 0.5 mM EGTA, pH 6.9)
Guanosine triphosphate (GTP)

Dimethyl sulfoxide (DMSO, vehicle control)

Paclitaxel (positive control for polymerization)

Nocodazole or Combretastatin A-4 (positive control for inhibition)
4-Cyclohexyl-1,3-thiazol-2-amine stock solution in DMSO

Temperature-controlled 96-well spectrophotometer/plate reader (340 nm)

Procedure:

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
Keep on ice to prevent spontaneous polymerization.

Prepare serial dilutions of the test compound (e.g., from 100 uM to 0.1 uM) in G-PEM bulffer.
Also prepare wells for vehicle control (DMSO), positive inhibition control (Nocodazole), and
positive polymerization control (Paclitaxel).

In a pre-chilled 96-well plate, add 5 pL of the compound dilutions or controls to each well.
Add 100 pL of the cold tubulin solution to each well and mix gently.
Incubate the plate at 37 °C for 2 minutes to allow the compound to bind to the tubulin.

Initiate polymerization by adding 10 pL of a GTP stock solution (final concentration 1 mM) to
each well.
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» Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

e Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase

in absorbance corresponds to microtubule formation.

« Analyze the data by plotting absorbance versus time. The inhibitory concentration (ICso) can
be calculated by comparing the rate of polymerization in the presence of the test compound

to the vehicle control.

Safety and Handling

Based on available safety data for this compound and related structures, adherence to

standard laboratory safety protocols is mandatory.[5]
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Hazard Class

GHS Statement

Precautionary Measures

Acute Toxicity, Oral

H302: Harmful if swallowed

P270: Do not eat, drink or
smoke when using this
product. P301+P317: IF
SWALLOWED: Get medical
help.

Acute Toxicity, Dermal

H312: Harmful in contact with

skin

P280: Wear protective
gloves/protective clothing.
P302+P352: IF ON SKIN:

Wash with plenty of water.

Skin Irritation

H315: Causes skin irritation

P264: Wash skin thoroughly
after handling. P332+P317: If
skin irritation occurs: Get

medical help.

Eye Irritation

H319: Causes serious eye

irritation

P280: Wear eye
protection/face protection.
P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Acute Toxicity, Inhaled

H332: Harmful if inhaled

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay. P271: Use only outdoors or
in a well-ventilated area.
P304+P340: IF INHALED:
Remove person to fresh air
and keep comfortable for

breathing.

Respiratory Irritation

H335: May cause respiratory
irritation
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» Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves.[15]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.[5]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.

Conclusion and Future Directions

4-Cyclohexyl-1,3-thiazol-2-amine is a compelling chemical entity that stands at the
intersection of several validated therapeutic strategies. Its structural composition, featuring the
privileged 2-aminothiazole scaffold and a lipophilic cyclohexyl moiety, provides a strong
rationale for its exploration in CNS disorders, oncology, and infectious diseases. The evidence
from analogous compounds suggests that it holds significant potential as a dopamine receptor
modulator, a microtubule-destabilizing agent, an inhibitor of multidrug resistance, and an
antimicrobial agent.

Future research should focus on the empirical validation of these putative activities through
systematic screening. Structure-activity relationship (SAR) studies, initiated from this core,
could lead to the optimization of potency and selectivity for specific biological targets. Given the
compound's straightforward synthesis, it represents an accessible and highly valuable platform
for the discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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